molecular formula C18H16ClN3O5 B2460831 10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 866346-29-4

10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2460831
CAS No.: 866346-29-4
M. Wt: 389.79
InChI Key: HPXKKEISWSBDFV-UHFFFAOYSA-N
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Description

10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with a unique structure that includes a methanobenzo[g][1,3,5]oxadiazocin ring system

Preparation Methods

The synthesis of 10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, strong acids, and bases. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar compounds to 10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one include other methanobenzo[g][1,3,5]oxadiazocin derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. Examples include:

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties.

Properties

IUPAC Name

10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-18-9-13(12-8-11(22(24)25)4-6-15(12)27-18)20-17(23)21(18)14-7-10(19)3-5-16(14)26-2/h3-8,13H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXKKEISWSBDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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